molecular formula C12H20ClN3O4S B2534364 N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1789010-50-9

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2534364
CAS RN: 1789010-50-9
M. Wt: 337.82
InChI Key: IAEXTGLNZOPCRH-UHFFFAOYSA-N
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Description

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known as NDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. NDMA is a sulfonamide derivative that has been synthesized using various methods, and it has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exerts its biochemical and physiological effects by inhibiting the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This leads to a decrease in the concentration of bicarbonate ions, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of pH, and the alteration of ion transport. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase inhibitor, its ability to modulate pH, and its fluorescent properties. However, N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, including the development of new methods for synthesizing N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, the study of its interactions with other proteins and enzymes, and the exploration of its potential applications in drug development. Additionally, further research is needed to determine the safety and toxicity of N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride and to explore its potential applications in clinical settings.
Conclusion:
N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in scientific research. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been used in various scientific research applications, including the study of enzyme inhibition, receptor binding, and protein-protein interactions. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exerts its biochemical and physiological effects by inhibiting the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in many physiological processes. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for use in lab experiments, including its high potency and fluorescent properties, but also has several limitations, including its potential toxicity. There are several future directions for research on N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, including the development of new methods for synthesizing N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride and the exploration of its potential applications in drug development.

Synthesis Methods

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can be synthesized using various methods, including the reaction of 2,3-dimethyl-1-butene with nitric acid and sulfuric acid to form 2,3-dimethyl-1-butyl nitrite, which is then reacted with sulfanilamide to form N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. Another method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,3-dimethyl-1-butylamine to form N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. These methods have been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been used in various scientific research applications, including the study of enzyme inhibition, receptor binding, and protein-protein interactions. It has also been used as a fluorescent probe to study the binding of small molecules to proteins. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has also been used as a tool to study the mechanisms of action of various drugs and to develop new drug candidates.

properties

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.ClH/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17;/h4-7,9,14H,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEXTGLNZOPCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

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